(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a dimethylphenoxy substituent
Preparation Methods
The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the dimethylphenoxy substituent. The final step involves the formation of the prop-2-enamide moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and pyrimidinyl positions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may be exploited in the design of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core are likely involved in binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide include:
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, used in various organic synthesis reactions.
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H26N4O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C25H26N4O4/c1-16-8-5-10-21(18(16)3)33-24-20(14-19(15-26)23(30)27-11-7-13-32-4)25(31)29-12-6-9-17(2)22(29)28-24/h5-6,8-10,12,14H,7,11,13H2,1-4H3,(H,27,30)/b19-14+ |
InChI Key |
WDBRGJVAVJNJNR-XMHGGMMESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCCCOC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCCCOC)C |
Origin of Product |
United States |
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